molecular formula C10H9ClN2 B1403362 5-Chloro-6-methyl-8-quinolinamine CAS No. 1379322-54-9

5-Chloro-6-methyl-8-quinolinamine

Cat. No. B1403362
Key on ui cas rn: 1379322-54-9
M. Wt: 192.64 g/mol
InChI Key: PEYOHXTZJKSTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102688B2

Procedure details

In a similar fashion using route 1 general procedure 4, 5-chloro-6-methyl-8-nitroquinoline (Intermediate 39) (300 mg, 1.35 mmol), tin (II) chloride (760 mg, 4.05 mmol) and 6N HCl (4 drops) gave the title compound (160 mg, 62%) after purification by column chromatography with n-hexane/EtOAc (9:1) as the eluent.
Name
5-chloro-6-methyl-8-nitroquinoline
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
760 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([N+:13]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[Sn](Cl)Cl>Cl>[Cl:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([NH2:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2

Inputs

Step One
Name
5-chloro-6-methyl-8-nitroquinoline
Quantity
300 mg
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1C)[N+](=O)[O-]
Step Two
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1C)[N+](=O)[O-]
Step Three
Name
Quantity
760 mg
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=C(C=C1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.